molecular formula C16H15N3O5S B11591646 methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591646
M. Wt: 361.4 g/mol
InChI Key: MSXRQFGZDSKMTK-UHFFFAOYSA-N
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Description

Methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and a nitrophenyl group attached to the pyrimidine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a pyrimidine derivative under specific reaction conditions. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Scientific Research Applications

Methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the methyl ester group can also affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its analogs.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H15N3O5S/c1-9-13(15(21)24-2)14(10-5-3-4-6-11(10)19(22)23)18-12(20)7-8-25-16(18)17-9/h3-6,14H,7-8H2,1-2H3

InChI Key

MSXRQFGZDSKMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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